An In-depth Technical Guide to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine: Properties and Applications
An In-depth Technical Guide to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine: Properties and Applications
This guide provides a comprehensive overview of the physical properties, spectral characteristics, and synthetic applications of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine, a key building block for researchers, medicinal chemists, and professionals in drug development.
Introduction: A Versatile Pyridazine Building Block
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a heterocyclic organic compound that has garnered significant interest in contemporary organic synthesis. Its structure, which incorporates a pyridazine ring and a pinacol boronate ester, makes it a highly valuable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. The pyridazine moiety is a common scaffold in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial activities. The pinacol boronate ester functional group allows for the facile and efficient formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling reaction. This guide will delve into the essential physical and spectral properties of this compound, providing insights into its handling, characterization, and strategic application in the synthesis of complex molecular architectures.
Physicochemical Properties
A thorough understanding of the physical properties of a reagent is paramount for its effective use in a laboratory setting. The key physicochemical data for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 863422-41-7 | [1][2] |
| Molecular Formula | C₁₀H₁₅BN₂O₂ | [2] |
| Molecular Weight | 206.05 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥94% | [3][4] |
| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [3] |
Note: Some physical properties such as melting point and solubility are not consistently reported in publicly available literature and may vary depending on the purity of the sample.
Spectral Characterization: Unveiling the Molecular Structure
Spectroscopic analysis is indispensable for confirming the identity and purity of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine. Below is a summary of the expected spectral data based on the analysis of its constituent parts and related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pinacol group and the pyridazine ring. The twelve equivalent protons of the four methyl groups on the pinacol moiety should appear as a sharp singlet around δ 1.3 ppm . The protons on the pyridazine ring are expected in the aromatic region, typically between δ 7.0 and 9.5 ppm . The exact chemical shifts and coupling patterns will be influenced by the electronic environment of the pyridazine ring.
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¹³C NMR: The carbon NMR spectrum will display characteristic signals for the pinacol and pyridazine carbons. The quaternary carbons of the pinacol group are expected around δ 84 ppm , while the methyl carbons should appear at approximately δ 25 ppm . The carbons of the pyridazine ring will resonate in the downfield region, typically between δ 120 and 160 ppm , with the carbon attached to the boron atom showing a characteristically broader signal.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
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C-H stretching from the aromatic pyridazine ring and the aliphatic methyl groups of the pinacol ester.
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C=N and C=C stretching vibrations from the pyridazine ring.
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B-O stretching from the boronate ester, typically observed in the 1300-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of 206.05. Fragmentation patterns may show the loss of the pinacol group or fragments of the pyridazine ring.
Synthetic Applications: A Gateway to Novel Pyridazines
The primary utility of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine lies in its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridazine ring and a variety of sp²-hybridized carbon atoms, such as those in aryl, heteroaryl, and vinyl halides or triflates.
The general workflow for a Suzuki-Miyaura coupling reaction involving this reagent is depicted in the following diagram:
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine with an aryl bromide. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (1.0 eq)
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Aryl bromide (1.1 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
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Base (e.g., K₂CO₃, 2.0 eq)
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Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine, the aryl bromide, palladium catalyst, and base. Rationale: A flame-dried flask under an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst by oxygen and moisture.
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Solvent Addition: Degas the solvent mixture by bubbling with an inert gas for 15-20 minutes. Add the degassed solvent to the Schlenk flask via cannula or syringe. Rationale: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
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Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Rationale: Elevated temperatures are typically required to drive the catalytic cycle to completion.
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate. Rationale: The aqueous workup removes the inorganic base and salts, while the brine wash helps to break any emulsions.
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Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel. Rationale: Column chromatography is a standard method to isolate the desired product from any remaining starting materials, catalyst residues, and byproducts.
Significance in Drug Discovery and Medicinal Chemistry
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the 4-position through Suzuki-Miyaura coupling opens up a vast chemical space for the synthesis of novel drug candidates. Substituted pyridazines have been investigated for a wide array of biological activities, including but not limited to:
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Anti-inflammatory agents: By targeting key inflammatory mediators.
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Anticancer therapeutics: Through the inhibition of various kinases and other cellular pathways.
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Antimicrobial compounds: Exhibiting activity against a range of bacteria and fungi.
The use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine allows for the modular and efficient synthesis of libraries of 4-aryl or 4-heteroaryl pyridazines, which can then be screened for biological activity.
Safety and Handling
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and eye irritation (H317, H319).[3] Therefore, personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a valuable and versatile reagent in modern organic synthesis. Its key role as a building block in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient route to a diverse range of substituted pyridazines. This guide has provided a detailed overview of its physical and spectral properties, a representative experimental protocol for its application, and highlighted its significance in the field of medicinal chemistry. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the utility of this and similar reagents is set to expand further.
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MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]
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